N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine
Brand Name: Vulcanchem
CAS No.: 934570-47-5
VCID: VC3869855
InChI: InChI=1S/C11H12N2S/c1-12-8-10-2-3-11(14-10)9-4-6-13-7-5-9/h2-7,12H,8H2,1H3
SMILES: CNCC1=CC=C(S1)C2=CC=NC=C2
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine

CAS No.: 934570-47-5

Cat. No.: VC3869855

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine - 934570-47-5

Specification

CAS No. 934570-47-5
Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine
Standard InChI InChI=1S/C11H12N2S/c1-12-8-10-2-3-11(14-10)9-4-6-13-7-5-9/h2-7,12H,8H2,1H3
Standard InChI Key JSAZQLBHWDPNPA-UHFFFAOYSA-N
SMILES CNCC1=CC=C(S1)C2=CC=NC=C2
Canonical SMILES CNCC1=CC=C(S1)C2=CC=NC=C2

Introduction

N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is a synthetic organic compound characterized by its molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This compound belongs to the class of aralkylamines and features a unique structure that includes a thiophene ring connected to a pyridine ring through a methanamine group . The presence of both nitrogen and sulfur in its structure contributes to its distinct chemical and biological properties.

Chemical Identifiers

IdentifierValue
CAS Number934570-47-5
Molecular FormulaC11H12N2S
Molecular Weight (g/mol)204.29
PubChem CID24229745
InChI KeyJSAZQLBHWDPNPA-UHFFFAOYSA-N
IUPAC NameN-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine

Structural Features

The compound's structure includes a pyridine ring linked to a thiophene ring via a carbon atom, with a methanamine group attached to the thiophene ring. This arrangement is crucial for its chemical reactivity and potential biological interactions .

Synthesis and Production

The synthesis of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine typically involves palladium-catalyzed cross-coupling reactions, which are common in modern organic synthesis. These methods can be optimized for both laboratory-scale and industrial production to ensure high yield and purity.

Biological Activity and Potential Applications

While specific biological activity data for N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is limited, compounds with similar structures have shown potential in interacting with biological targets, including receptors and enzymes. This interaction could modulate their activity, potentially leading to therapeutic effects. Further research is needed to fully understand its mechanisms of action and efficacy.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Pyridin-3-yl(thiophen-2-yl)methanamineSimilar rings but different positional arrangementDifferent reactivity due to positional changes
N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamineMethyl substitution on the amine groupAlters biological activity and solubility
2-(Pyridin-2-yloxy)thiazoleContains an ether linkage instead of a methanamine groupDistinct reactivity patterns due to functional groups

The uniqueness of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity profiles compared to similar compounds.

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